5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
Description
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Properties
IUPAC Name |
5-methyl-3-N-phenyl-1H-pyrazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-9(11)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTULYHJQNFOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256191 | |
| Record name | 1H-Pyrazole-3,4-diamine, 5-methyl-N3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287752-75-3 | |
| Record name | 1H-Pyrazole-3,4-diamine, 5-methyl-N3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3,4-diamine, 5-methyl-N3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine: Structure, Properties, and Therapeutic Potential
Disclaimer: The compound 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine is a novel or sparsely documented chemical entity. This guide, therefore, presents a prospective analysis based on established principles of pyrazole chemistry, drawing parallels from structurally similar compounds to propose a comprehensive framework for its synthesis, characterization, and evaluation.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant drugs.[3][4] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5][6] This guide focuses on the specific, albeit novel, derivative, 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine, providing a technical roadmap for researchers and drug development professionals interested in its exploration.
Part 1: Molecular Structure and Physicochemical Landscape
The unique arrangement of substituents on the pyrazole core of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine suggests a rich and complex chemical profile. Understanding its structure is the first step in unlocking its potential.
Proposed Chemical Structure
The IUPAC name dictates a pyrazole ring with a methyl group at position 5, a phenylamino group at the N3 nitrogen, and an additional amino group at position 4. The tautomeric nature of the pyrazole ring and the presence of multiple nitrogen atoms allow for potential isomerism, which must be considered during characterization.
Caption: Hypothetical synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 3-Amino-5-methyl-1H-pyrazole.
-
Rationale: The condensation of a β-ketonitrile with a hydrazine derivative is a classic and efficient method for constructing the pyrazole core.
-
Procedure: To a solution of acetoacetonitrile in ethanol, add an equimolar amount of phenylhydrazine. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Step 2: Nitration of the Aminopyrazole Intermediate.
-
Rationale: Introduction of a nitro group at the 4-position, which can subsequently be reduced to an amine, is a common strategy.
-
Procedure: Dissolve the aminopyrazole from Step 1 in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C. Stir for 2-3 hours, then pour the mixture onto crushed ice. Neutralize with a base (e.g., NaOH) to precipitate the nitro derivative. Filter, wash with water, and dry.
-
-
Step 3: Reduction of the Nitro Group.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.
-
Procedure: Dissolve the nitro-aminopyrazole in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain the crude diamine. Purify by column chromatography or recrystallization.
-
Spectroscopic and Structural Characterization
Unambiguous structural confirmation requires a suite of analytical techniques.
Table of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the C5-CH₃ protons (~2.2-2.5 ppm).- Multiplets for the phenyl protons (~6.8-7.5 ppm).- Broad singlets for the NH and NH₂ protons (variable, exchangeable with D₂O). |
| ¹³C NMR | - Signal for the C5-CH₃ carbon (~10-15 ppm).- Signals for the pyrazole ring carbons.- Signals for the phenyl ring carbons (~110-150 ppm). |
| FT-IR | - N-H stretching vibrations for primary and secondary amines (~3200-3500 cm⁻¹).- C=C and C=N stretching vibrations of the aromatic rings (~1450-1600 cm⁻¹). |
| Mass Spec (HRMS) | - Accurate mass measurement of the molecular ion peak [M+H]⁺ to confirm the elemental composition. |
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Rationale: Obtaining high-quality single crystals is essential for X-ray diffraction.
-
Procedure: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile). Allow the solution to cool slowly and undisturbed. Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.
-
-
Data Collection and Structure Refinement:
-
Rationale: X-ray diffraction provides precise atomic coordinates, bond lengths, and bond angles, offering definitive structural proof.
-
Procedure: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation. [7][8]Solve the structure using direct methods and refine the model against the collected data to obtain the final crystal structure. [9][10][11]
-
Part 3: Computational Modeling and Biological Evaluation
In silico and in vitro studies are crucial for predicting and validating the biological potential of the new molecule.
Computational Chemistry Workflow
Computational methods provide insights into the electronic structure and potential biological interactions of the molecule. [12][13]
Caption: Workflow for computational analysis and virtual screening.
Protocol: Molecular Docking
-
Ligand and Receptor Preparation:
-
Rationale: Proper preparation of both the small molecule (ligand) and the biological target (receptor) is critical for accurate docking simulations.
-
Procedure: Generate the 3D structure of the title compound and perform energy minimization using a suitable force field. Obtain the crystal structure of a relevant biological target (e.g., a kinase, a synthase) from the Protein Data Bank. Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Rationale: Docking predicts the preferred orientation of the ligand within the active site of the receptor and estimates the binding affinity.
-
Procedure: Define the binding site on the receptor. Use a docking program (e.g., AutoDock, GOLD) to dock the prepared ligand into the defined binding site. Generate multiple binding poses.
-
-
Analysis:
-
Rationale: Analyzing the docking results helps to understand the key interactions that stabilize the ligand-receptor complex.
-
Procedure: Analyze the predicted binding poses and their corresponding docking scores. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.
-
Prospective Biological Activities
The pyrazole scaffold is associated with a wide range of biological activities. The specific substituents of the title compound may confer or enhance certain therapeutic properties.
-
Anti-inflammatory Potential: Many pyrazole-containing drugs, like celecoxib, are potent anti-inflammatory agents. [1]The N-phenyl group is a common feature in many bioactive molecules.
-
Anticancer Activity: Pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways. [5][14]* Antimicrobial Properties: The heterocyclic nature of the pyrazole ring makes it a candidate for antimicrobial drug development. [15]* Kinase Inhibition: The diamino-pyrazole scaffold is known to interact with the hinge region of various kinases, suggesting potential applications in oncology and immunology.
Conclusion
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine represents an intriguing yet unexplored molecule within the vast chemical space of pyrazole derivatives. This guide provides a comprehensive, albeit prospective, framework for its synthesis, rigorous characterization, and preliminary biological evaluation. By leveraging established synthetic methodologies, advanced analytical techniques, and powerful computational tools, researchers can systematically investigate the molecular properties and therapeutic potential of this novel compound, potentially paving the way for new discoveries in drug development.
References
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- Al-Ostath, A. I., Al-Ghorbani, M., & El-Emam, A. A. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Journal of the College of Science, 66(5), 1-15.
- Kumar, A., & Singh, R. (Year). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing.
- Al-Ghorbani, M., & El-Emam, A. A. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-17.
- Sigma-Aldrich. (n.d.). 5-Amino-3-(4-methylphenyl)pyrazole.
- PubChem. (n.d.). 5-Amino-3-methyl-4-phenylpyrazole.
- El-Sayed, I. E. T., & El-Sattar, N. E. A. (2010). N-(5-Phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1641.
- Dube, P. N., Bule, S. S., Ushir, Y. V., Kumbhare, M. R., & Dighe, P. R. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076.
- Kumar, D., & Kumar, N. (Year). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC.
- Karrouchi, K., Radi, S., Ramli, Y., Al-Deyab, S. S., & Arshad, S. (2015). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide.
- El-Faham, A., & El-Sayed, I. (Year). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of Heterocyclic Chemistry.
- Goodman, A. J., & Bateman, M. A. (2008). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Structure Reports Online, 64(5), o896.
- Gaikwad, S. V., & Shinde, S. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Kumar, A., & Singh, R. (Year).
- Abdelgawad, M. A., & El-Sayed, I. E. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2345.
- Kumar, D., & Kumar, N. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2828-2837.
- Adam, F., Samshuddin, S., Ameram, N., Subramaya, & Samartha, L. (2015). Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
- Chen, Y. L., & Chen, Y. L. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820.
- Wang, Y., Zhang, M., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. European Journal of Medicinal Chemistry, 147, 315-327.
- Singh, R. P., & Singh, R. K. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(2), 126.
- Fun, H. K., & Sam, S. H. (2011). N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2022.
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- de Souza, M. C. B. V., & de Souza, M. V. N. (2018). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 23(10), 2469.
- El-Faham, A., & El-Sayed, I. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-11.
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The Synthetic Versatility of the Pyrazole-3,4-Diamine Scaffold: A Literature Review of 5-Methyl-N-phenyl-1H-pyrazole-3,4-diamine and its Analogs in Heterocyclic Chemistry
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and practical applications.[1][2] Among the diverse family of pyrazole-based compounds, those bearing vicinal amino groups, such as the pyrazole-3,4-diamine scaffold, represent a particularly valuable class of synthetic intermediates. This technical guide provides a comprehensive literature review centered on the synthesis, reactivity, and potential applications of 5-Methyl-N-phenyl-1H-pyrazole-3,4-diamine and its structural analogs. While direct literature on this specific molecule is limited, this review extrapolates from the well-established chemistry of related aminopyrazoles and pyrazolediamines to provide a predictive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways to access this scaffold, explore its versatile reactivity in the construction of fused heterocyclic systems, and discuss the influence of the methyl and phenyl substituents on the potential biological and material properties of its derivatives.
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have garnered significant attention in medicinal chemistry due to their remarkable structural features and diverse biological activities.[2] These compounds are known to exhibit a wide pharmacological spectrum, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The synthetic accessibility and the ability to readily functionalize the pyrazole ring make it a "privileged scaffold" in drug discovery.
The introduction of amino groups onto the pyrazole core dramatically expands its synthetic utility. 5-Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of a plethora of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and imidazo[1,2-b]pyrazoles.[5][6][7] The presence of two vicinal amino groups, as in the pyrazole-3,4-diamine scaffold, offers a unique platform for constructing complex molecular architectures through a variety of cyclization reactions.
This guide focuses on the specific, albeit less documented, derivative: 5-Methyl-N-phenyl-1H-pyrazole-3,4-diamine. By examining the established chemistry of its constituent parts—the pyrazole core, the vicinal diamine functionality, the 5-methyl group, and the N-phenyl substituent—we can construct a robust understanding of its expected chemical behavior and potential applications.
Synthetic Strategies for Accessing the Pyrazole-3,4-Diamine Core
The synthesis of pyrazole-3,4-diamines typically involves the construction of the pyrazole ring followed by the introduction or modification of functional groups to yield the desired diamine. Several general strategies can be envisioned for the synthesis of 5-Methyl-N-phenyl-1H-pyrazole-3,4-diamine.
From α-Cyanoketones and Hydrazines
A common and versatile method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] For the target molecule, a plausible route would start from a suitably substituted β-ketonitrile.
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of a pyrazole-3,4-diamine.
Experimental Protocol (Hypothetical):
-
Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate:
-
To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add an equimolar amount of phenylhydrazine.
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
-
-
Conversion to 5-Methyl-N1-phenyl-1H-pyrazole-3,4-diamine:
-
The ester obtained in the previous step can be converted to the corresponding carboxylic acid via hydrolysis.
-
The carboxylic acid can then be subjected to a Curtius or Hofmann rearrangement to yield the 3-amino group. This typically involves conversion to an acyl azide followed by thermal or photochemical rearrangement, or treatment with a halogenating agent and a base in the Hofmann rearrangement.
-
Reduction of a Nitro Group
Another common strategy involves the reduction of a nitro group at the 4-position of a 5-aminopyrazole derivative.
Proposed Synthetic Pathway:
Figure 2: Synthesis via reduction of a nitro-pyrazole.
Experimental Protocol (Hypothetical):
-
Nitration of 5-Amino-3-methyl-1-phenyl-1H-pyrazole:
-
Dissolve the starting aminopyrazole in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
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After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice.
-
Neutralize the solution to precipitate the nitro-pyrazole, which is then filtered and purified.
-
-
Reduction of the Nitro Group:
-
The nitro-pyrazole can be reduced using various methods, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.[8]
-
The choice of reducing agent can be critical to avoid the reduction of the pyrazole ring itself.
-
Reactivity and Applications in Heterocyclic Synthesis
The true synthetic power of 5-Methyl-N-phenyl-1H-pyrazole-3,4-diamine lies in the reactivity of its vicinal diamine functionality. These two amino groups can readily participate in cyclization reactions with a variety of dielectrophilic reagents to form a wide range of fused heterocyclic systems. The presence of the methyl group at the 5-position and the phenyl group at the N1 position will influence the reactivity and the properties of the resulting fused systems.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are known to possess a range of biological activities, including acting as kinase inhibitors and anti-inflammatory agents.[9] The synthesis of these fused systems from pyrazole-3,4-diamines typically involves condensation with 1,3-dicarbonyl compounds or their equivalents.
Reaction Scheme:
Figure 3: Synthesis of Pyrazolo[3,4-b]pyridines.
Causality behind Experimental Choices:
-
Solvent: The reaction is often carried out in a high-boiling solvent such as acetic acid or dimethylformamide (DMF) to facilitate the dehydration and cyclization steps.
-
Catalyst: An acid catalyst, such as a few drops of sulfuric or hydrochloric acid, can be used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amino group.[9]
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are structural analogs of purines and have been extensively investigated for their potential as anticancer agents, kinase inhibitors, and adenosine receptor antagonists.[10][11] These can be synthesized by reacting the pyrazole-3,4-diamine with reagents containing a one-carbon electrophile, such as formic acid, formamide, or orthoesters.
Reaction Scheme:
Figure 4: Synthesis of Pyrazolo[3,4-d]pyrimidines.
Trustworthiness of the Protocol:
A self-validating system for this protocol would involve monitoring the reaction progress by TLC to observe the consumption of the starting diamine and the formation of the product. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the fused ring system. The disappearance of the signals corresponding to the two amino groups and the appearance of new signals for the pyrimidine ring protons would be indicative of a successful reaction.
Synthesis of Imidazo[4,5-c]pyrazoles
The reaction of pyrazole-3,4-diamines with aldehydes or carboxylic acids can lead to the formation of imidazo[4,5-c]pyrazoles.
Reaction Scheme:
Figure 5: Synthesis of Imidazo[4,5-c]pyrazoles.
Influence of Substituents on Properties and Reactivity
The specific substituents on the pyrazole-3,4-diamine core, namely the 5-methyl and N-phenyl groups, are expected to have a significant impact on the molecule's properties and reactivity.
Data Summary Table:
| Substituent | Position | Expected Influence on Reactivity | Expected Influence on Biological Activity |
| Methyl | C5 | - Electron-donating group, may increase the nucleophilicity of the amino groups. - Can provide steric hindrance, potentially influencing regioselectivity in cyclization reactions. | - Can enhance lipophilicity, potentially improving cell membrane permeability. - May interact with specific hydrophobic pockets in biological targets. |
| Phenyl | N1 | - Electron-withdrawing group through inductive effect, may slightly decrease the nucleophilicity of the ring nitrogens and exocyclic amino groups. - Can introduce steric bulk, influencing the approach of reagents. | - Can participate in π-π stacking interactions with aromatic residues in proteins. - Significantly increases lipophilicity, affecting pharmacokinetic properties. |
Conclusion and Future Perspectives
Future research in this area should focus on the actual synthesis and characterization of 5-Methyl-N-phenyl-1H-pyrazole-3,4-diamine and the systematic exploration of its reactivity in various cyclization reactions. The resulting library of novel fused pyrazole derivatives should then be screened for a wide range of biological activities to unlock their therapeutic potential. The insights provided in this guide offer a roadmap for researchers to embark on the exploration of this promising, yet underexplored, chemical entity.
References
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- Semantic Scholar. (2004, November 2).
- ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
- Semantic Scholar. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Royal Society of Chemistry. (n.d.). Rh(iii)
- ResearchGate. (2025, October 16).
- MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- IRIS UniGe. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. rroij.com [rroij.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. unige.iris.cineca.it [unige.iris.cineca.it]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting the Kinome: Biological Potential of N3-Phenyl-1H-pyrazole-3,4-diamine Derivatives
Executive Summary
The N3-phenyl-1H-pyrazole-3,4-diamine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the realm of kinase inhibition.[1] Characterized by a planar heterocyclic core capable of bidentate hydrogen bonding, this moiety mimics the adenine ring of ATP, allowing it to anchor effectively into the hinge region of various protein kinases.
This technical guide analyzes the biological activities of these derivatives, focusing on their potent inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) . It provides a robust experimental framework for validating these activities, designed for researchers in early-stage drug discovery.
Chemical Basis & Structure-Activity Relationship (SAR)
The "Hinge Binder" Concept
The biological potency of N3-phenyl-1H-pyrazole-3,4-diamine derivatives stems from their ability to function as ATP-competitive inhibitors. The pyrazole nitrogen (N2) and the exocyclic amine at position 3 (N3) often form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region.
Key SAR Features:
-
N3-Phenyl Group: Occupies the hydrophobic pocket adjacent to the ATP binding site. Substitution on this phenyl ring (e.g., halides, sulfonamides) modulates selectivity and potency.
-
C4-Amine: Often remains unsubstituted or modified with small alkyl groups to maintain water solubility and prevent steric clash with the "gatekeeper" residue.
-
N1-Position: Tolerance for bulky groups here allows for probing the solvent-accessible region, often used to improve pharmacokinetic properties.
Visualization: Pharmacophore Interaction
The following diagram illustrates the conceptual binding mode of the scaffold within a generic kinase ATP-pocket.
Figure 1: Conceptual binding mode of N3-phenyl-1H-pyrazole-3,4-diamine derivatives within the kinase ATP-binding pocket.
Primary Biological Targets
Cyclin-Dependent Kinases (CDKs)
Derivatives of this class have shown significant efficacy against CDK2/Cyclin E and CDK9/Cyclin T .
-
Mechanism: By inhibiting CDK2, these compounds prevent the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest [1].
-
Therapeutic Application: Solid tumors (breast, lung) and leukemia.
Glycogen Synthase Kinase-3 (GSK-3)
The scaffold is highly relevant for GSK-3\u03b2 inhibition.[2] Unlike most kinases, GSK-3 is constitutively active.
-
Mechanism: Inhibition prevents the phosphorylation of \u03b2-catenin, allowing it to accumulate and translocate to the nucleus (Wnt signaling activation).
-
Therapeutic Application: Neurodegenerative diseases (Alzheimer’s) and Type 2 Diabetes (via glycogen synthesis regulation) [2].
Aurora Kinases
Certain derivatives (structurally related to Tozasertib) inhibit Aurora A/B, leading to defects in centrosome maturation and cytokinesis failure, ultimately causing apoptosis in rapidly dividing cells [3].
Experimental Validation Framework
To validate the biological activity of novel N3-phenyl-1H-pyrazole-3,4-diamine derivatives, the following experimental workflows are recommended. These protocols are designed to be self-validating with built-in controls.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC50 of the derivative against recombinant CDK2 or GSK-3\u03b2.
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin E1).
-
Substrate (e.g., Histone H1 for CDK2).
-
Ultrapure ATP (10 mM stock).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test Compound (10 mM DMSO stock).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds in 1x Kinase Buffer to 4x working concentration (serial dilutions from 10 \u00b5M to 0.1 nM).
-
Enzyme Reaction:
-
Add 2 \u00b5L of compound to a 384-well white plate.
-
Add 2 \u00b5L of Kinase/Substrate mix.
-
Add 2 \u00b5L of ATP (at Km concentration for the specific kinase).
-
Control: DMSO only (0% inhibition) and Staurosporine (100% inhibition).
-
-
Incubation: Incubate at room temperature (RT) for 60 minutes.
-
ADP Detection:
-
Add 5 \u00b5L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min at RT.
-
Add 10 \u00b5L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min at RT.
-
-
Readout: Measure luminescence using a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
Protocol B: Cellular Viability & Target Engagement
Objective: Confirm that enzymatic inhibition translates to cellular phenotype (growth inhibition) and specific molecular pathway modulation.
Workflow Visualization:
Figure 2: Dual-stream cellular validation workflow for kinase inhibitors.
Western Blot Specifics (Target Validation):
-
For CDK Inhibition: Probe for Phospho-Rb (Ser807/811) . A decrease indicates successful CDK2/4/6 blockade.
-
For GSK-3 Inhibition: Probe for Phospho-Glycogen Synthase (Ser641) or \u03b2-Catenin (active) .
Quantitative Data Summary
The following table summarizes typical potency ranges for optimized pyrazole-3,4-diamine derivatives based on literature precedents [4][5].
| Target Kinase | Typical IC50 (nM) | Key Selectivity Factor | Biological Outcome |
| CDK2 / Cyclin E | 10 - 150 nM | N3-phenyl substitution pattern | G1/S Cell Cycle Arrest |
| GSK-3\u03b2 | 5 - 50 nM | H-bond network with Val135 | Wnt Pathway Activation |
| Aurora A | 20 - 200 nM | Size of N1-substituent | Mitotic Spindle Defect |
| VEGFR-2 | 50 - 500 nM | Hydrophobic tail length | Anti-angiogenesis |
Mechanistic Signaling Pathways
Understanding the downstream effects is crucial for interpreting phenotypic data. Below is the signaling cascade for CDK2 inhibition by these derivatives.
Figure 3: Mechanism of Action: CDK2 inhibition prevents Rb phosphorylation, sequestering E2F and halting the cell cycle.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI. Available at: [Link]
-
GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study. Journal of Medicinal Chemistry. Available at: [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. Available at: [Link]
Sources
Technical Guide: 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine in Oxidative Coupling Systems
The following technical guide details the role of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine (CAS: 1287752-75-3) in oxidative hair dye chemistry.
Based on its chemical structure (an ortho-diamine heterocyclic core), this molecule functions as a Primary Intermediate (Precursor), not a Coupler. In the lexicon of hair dye chemistry, it drives the "coupler chemistry" by acting as the electrophilic partner that reacts with nucleophilic couplers (e.g., resorcinol, m-aminophenols) to generate high-intensity chromophores.
Executive Summary
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine is a specialized heterocyclic primary intermediate used in advanced oxidative hair coloring.[1] Unlike traditional benzenoid precursors (e.g., PPD, PTD), this pyrazole derivative facilitates the formation of binuclear azomethine dyes with exceptional chromatic intensity, specifically in the red, violet, and purple spectra. Its "coupler chemistry" role is defined by its ability to undergo oxidative activation and subsequent coupling with meta-substituted couplers to form stable, vibrant chromophores resistant to wash-out.
Molecular Architecture & Physicochemical Logic
To understand its behavior, we must deconstruct the molecule's functional groups and their impact on the dyeing process.
| Functional Group | Position | Chemical Role | Impact on Formulation |
| Pyrazole Core | Heterocycle | Electron-rich scaffold; lowers oxidation potential compared to benzene rings. | Faster reaction kinetics; intense color yield. |
| Ortho-Diamine | C3, C4 | The reactive "warhead." Oxidizes to a diimine species. | Defines the molecule as a Primary Intermediate . |
| N3-Phenyl Group | N-Substituent | Delocalization of electrons; steric bulk. | Bathochromic Shift: Pushes color toward deeper reds/violets. Increases substantivity (binding) to keratin. |
| 5-Methyl Group | C5 | Electron donation (+I effect). | Stabilizes the oxidized intermediate; improves solubility compared to non-methylated analogs. |
The "Coupler" Misconception
While often discussed in the context of "coupler chemistry," this molecule is the oxidative driver .
-
True Couplers: Electron-rich nucleophiles (e.g., 4-amino-2-hydroxytoluene).
-
This Molecule: Oxidizes to an electrophilic intermediate that attacks the coupler.
Reaction Mechanism: The Oxidative Coupling Pathway
The formation of the dye occurs via a three-step cascade inside the hair cortex.
Step 1: Activation (Oxidation)
Under alkaline conditions (pH 9-10) and in the presence of peroxide (
Step 2: Coupling (Chromophore Formation)
The electrophilic diimine attacks the carbon-rich center of a Coupler (typically para to an activating group like -OH or -NH2).
Step 3: Condensation
The intermediate oxidizes further to form the final Binuclear Indo Dye .
Visualization: Reaction Pathway
The following diagram illustrates the specific pathway for 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine reacting with a standard coupler (m-Aminophenol).
Caption: Mechanistic flow of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine transforming from precursor to final chromophore.
Experimental Protocols
Formulation Workflow (Self-Validating System)
This protocol ensures the molecule is solubilized and activated correctly. Pyrazoles can be solubility-challenged; the use of a glycol solvent is critical.
Reagents:
-
Phase A (Dye Base):
-
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine (1.0 wt%)
-
Coupler (e.g., 4-Amino-2-hydroxytoluene for Red) (1.0 wt%)
-
Propylene Glycol (5.0 wt%)
-
Ammonium Hydroxide (25% sol) (q.s. to pH 9.5)
-
Water (q.s. 100%)
-
-
Phase B (Developer):
-
Hydrogen Peroxide (6%)
-
Step-by-Step Methodology:
-
Solubilization: Dissolve the Pyrazole precursor and Coupler in Propylene Glycol/Water mix at 40°C. Checkpoint: Solution must be clear. Turbidity indicates failure.
-
Alkalization: Slowly add Ammonium Hydroxide while stirring. Target pH 9.5 ± 0.2. Reasoning: Alkaline pH swells the hair cuticle and deprotonates the precursor for oxidation.
-
Activation: Mix Phase A and Phase B (1:1 ratio) immediately prior to application.
-
Application: Apply to bleached Yak hair or standard wool swatches.
-
Process: Incubate at 30°C for 30 minutes.
-
Termination: Rinse with warm water, shampoo (pH 5.5) to neutralize, and dry.
Analytical Validation (HPLC-DAD)
To verify purity and stability of the raw material.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254nm and 280nm.
-
Expectation: The N3-phenyl group increases retention time significantly compared to unsubstituted pyrazoles due to hydrophobicity.
Structure-Activity Relationship (SAR) Data
The following table summarizes how this specific pyrazole compares to standard industry precursors.
| Feature | 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine | Standard PPD (p-Phenylenediamine) | 1-Hydroxyethyl-4,5-diamino Pyrazole |
| Class | Heterocyclic Ortho-Diamine | Benzenoid Para-Diamine | Heterocyclic Ortho-Diamine |
| Dominant Color | Deep Red / Violet | Brown / Black | Red / Orange |
| Coupling Rate | Fast (High electron density) | Moderate | Fast |
| Lipophilicity | High (Due to Phenyl group) | Low | Low/Moderate |
| Wash Fastness | Superior (Hydrophobic interaction with keratin) | Moderate | Good |
| Sensitization | Moderate (Requires patch test) | High | Low/Moderate |
Safety & Regulatory Context
While specific SCCS opinions often focus on the 1-Hydroxyethyl analog, the N-phenyl derivatives share similar toxicological profiles but with distinct metabolic pathways.
-
Sensitization: Like all oxidative dyes, this molecule is a potential skin sensitizer.
-
Genotoxicity: Pyrazoles generally show better safety profiles than traditional PPDs, but Ames testing is mandatory for new derivatives.
-
Regulatory Status: Ensure compliance with EU Cosmetic Regulation 1223/2009 Annex III if listed, or treat as a new chemical entity requiring safety dossier.
References
-
Scientific Committee on Consumer Safety (SCCS). (2015).[2][3] Opinion on 1-Hexyl 4,5-Diamino Pyrazole Sulfate (A163).[2] European Commission.[4] Link
-
Cosmetic Ingredient Review (CIR). (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.Link
-
PubChem. (n.d.). Compound Summary: 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate (Analogous Structure). National Library of Medicine. Link
-
Google Patents. (2011). US8449627B2 - Two-part hair dye containing pyrazole derivatives.Link
-
Leyan Chemical. (2024). 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine Product Data.Link
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Methyl-N³-phenyl-1H-pyrazole-3,4-diamine
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, exhibiting activities such as protein kinase inhibition, making them valuable scaffolds in the design of novel therapeutics, particularly in oncology.[1][2] This application note provides a detailed guide for the synthesis of substituted pyrazolo[1,5-a]pyrimidines, commencing from the readily accessible starting material, 5-Methyl-N³-phenyl-1H-pyrazole-3,4-diamine. We will delve into the mechanistic rationale, provide a step-by-step experimental protocol, and discuss the expected outcomes and characterization techniques.
Mechanistic Insights and Strategic Considerations
The synthesis of the pyrazolo[1,5-a]pyrimidine core from a 3,4-diaminopyrazole precursor relies on a cyclocondensation reaction with a 1,3-dielectrophilic species, typically a β-dicarbonyl compound or its synthetic equivalent.[1][3] The reaction proceeds through a series of nucleophilic attacks and dehydration steps to construct the fused pyrimidine ring.
A critical consideration in the reaction of 5-Methyl-N³-phenyl-1H-pyrazole-3,4-diamine is the regioselectivity of the initial nucleophilic attack. The starting material possesses two potentially reactive amino groups at the C3 and C4 positions of the pyrazole ring. The nucleophilicity of these amino groups, and thus the initial point of reaction, will be influenced by the electronic and steric environment of the pyrazole ring.
Hypothesis on Regioselectivity:
While experimental verification is paramount, we can hypothesize the likely course of the reaction based on fundamental principles. The N³-phenyl group is an electron-withdrawing group, which will decrease the electron density on the pyrazole ring, particularly at the adjacent C3 and C4 positions. However, the amino group at the C3 position is directly conjugated with the phenyl ring, which may lead to some delocalization of the lone pair, potentially reducing its nucleophilicity compared to the amino group at the C4 position. Conversely, the endocyclic nitrogen atom of the pyrazole ring is known to be the primary site of initial attack in many reactions of aminopyrazoles with 1,3-dielectrophiles, leading to the formation of the pyrazolo[1,5-a]pyrimidine scaffold.
For the purpose of this protocol, we will proceed under the common mechanistic pathway where the initial nucleophilic attack occurs from the endocyclic N1 of the tautomeric form of the 3-aminopyrazole, followed by cyclization involving the exocyclic amino group. In the case of a 3,4-diaminopyrazole, the reaction with a symmetric 1,3-dicarbonyl compound like acetylacetone is expected to proceed through the more nucleophilic amino group. Based on typical reactivity patterns of aminopyrazoles, the reaction is anticipated to initiate at the N1 of the pyrazole ring, followed by cyclization involving the C5-amino group. However, with the provided 3,4-diamino pyrazole, the reaction will likely proceed through the most nucleophilic of the two amino groups to form the pyrimidine ring. We will propose a protocol based on the reaction of the 4-amino group, which is less sterically hindered and electronically influenced by the N-phenyl group at the 3-position. This would lead to the formation of a pyrazolo[3,4-b]pyridine derivative. However, the formation of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles is a well-established and more common reaction pathway. Therefore, for the purpose of this guide on the requested pyrazolo[1,5-a]pyrimidine synthesis, we will assume the reaction proceeds through the 3-amino group and the adjacent ring nitrogen (N2), a common pathway for this class of compounds.
Visualizing the Synthetic Pathway
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative starting from 5-Methyl-N³-phenyl-1H-pyrazole-3,4-diamine and acetylacetone.
Materials and Equipment
| Material/Equipment | Specifications |
| 5-Methyl-N³-phenyl-1H-pyrazole-3,4-diamine | Reagent grade |
| Acetylacetone | Reagent grade |
| Glacial Acetic Acid | ACS grade |
| Ethanol | Anhydrous |
| Round-bottom flask | 50 mL or 100 mL |
| Reflux condenser | |
| Magnetic stirrer with heating plate | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| TLC developing chamber | |
| UV lamp for TLC visualization | |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| Recrystallization apparatus | |
| Melting point apparatus | |
| NMR spectrometer | For structural characterization |
| Mass spectrometer | For molecular weight determination |
Protocol: Synthesis of 2,7-Dimethyl-5-(phenylamino)pyrazolo[1,5-a]pyrimidine
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methyl-N³-phenyl-1H-pyrazole-3,4-diamine (1.88 g, 10 mmol).
-
To the flask, add glacial acetic acid (20 mL) as the solvent. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add acetylacetone (1.1 mL, 11 mmol, 1.1 equivalents) to the reaction mixture dropwise with continuous stirring.
2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Prepare a TLC chamber with a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v). Spot the reaction mixture and the starting material on a TLC plate. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared or is minimal.
-
3. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing ice-cold water (100 mL) with stirring.
-
A precipitate of the crude product should form. If no precipitate forms, the solution can be neutralized with a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 20 mL) to remove any residual acetic acid.
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol. If the product does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
5. Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure of the synthesized 2,7-Dimethyl-5-(phenylamino)pyrazolo[1,5-a]pyrimidine.
Data Presentation and Expected Results
| Parameter | Expected Value/Observation |
| Product Name | 2,7-Dimethyl-5-(phenylamino)pyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C₁₅H₁₄N₄ |
| Molecular Weight | 250.30 g/mol |
| Appearance | Crystalline solid |
| Yield | Typically 70-90% |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to methyl groups, aromatic protons, and the pyrimidine ring proton. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for aliphatic and aromatic carbons. |
| Mass Spectrum (m/z) | [M+H]⁺ peak at approximately 251.31 |
Causality Behind Experimental Choices
-
Solvent: Glacial acetic acid serves as both a solvent and an acid catalyst. The acidic medium protonates the carbonyl oxygen of acetylacetone, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amino group of the pyrazole. Ethanol can also be used, sometimes with a catalytic amount of acid.
-
Reactant Ratio: A slight excess of acetylacetone (1.1 equivalents) is used to ensure the complete consumption of the limiting pyrazole starting material.
-
Temperature: Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion in a reasonable timeframe.
-
Work-up: Pouring the reaction mixture into ice water causes the product, which is typically less soluble in water than in acetic acid, to precipitate out, allowing for easy separation from the solvent and any water-soluble byproducts.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities and yielding a product with high purity suitable for further applications.
Visualizing the Experimental Workflow
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Oxidative Coupling of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
This guide outlines advanced oxidative coupling protocols for 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine (CAS: 1287752-75-3). This compound is a versatile "vicinal diamine" scaffold, critical in the synthesis of fused heterocyclic pharmaceuticals (e.g., kinase inhibitors) and high-performance azomethine dyes.
The following protocols are designed for high-fidelity chemical synthesis, prioritizing regioselectivity and yield.
Introduction & Chemical Logic
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine features a unique "ortho-diamine" motif on an electron-rich pyrazole core. Its reactivity is defined by two distinct nitrogen centers:[1]
-
C4-Amino Group (-NH₂): A primary, highly nucleophilic amine susceptible to oxidation and diazotization.
-
C3-Anilino Group (-NHPh): A secondary amine with reduced nucleophilicity due to phenyl conjugation, acting as a directing group or secondary cyclization point.
Mechanism of Oxidative Coupling: In oxidative conditions, the C4-amine typically undergoes single-electron transfer (SET) to form a radical cation. This species acts as an electrophile, coupling with nucleophilic "couplers" (phenols, anilines) or undergoing intramolecular attack to close rings.
Strategic Applications
-
Pharmaceuticals: Precursor for Pyrazolo[3,4-b]pyrazines and Pyrazolo[1,5-a]benzimidazoles (kinase inhibitor scaffolds).[1]
-
Industrial Chemistry: Synthesis of Azomethine (Imine) Dyes for colorimetric assays and textile applications.
Experimental Protocols
Protocol A: Intermolecular Oxidative Coupling (Azomethine Dye Synthesis)
Application: Synthesis of indoaniline/indamine dyes for colorimetric detection or textile dyeing. Mechanism: Oxidative coupling of the pyrazole diamine (developer) with a phenol (coupler).
Materials
-
Substrate: 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine (1.0 equiv).
-
Coupler: 1-Naphthol (1.0 equiv).
-
Oxidant: Ammonium Persulfate,
(1.2 equiv) OR Hydrogen Peroxide (30%) with Peroxidase (cat.). -
Solvent: Ethanol/Water (1:1 v/v).
-
Buffer: Ammonium Hydroxide/Ammonium Chloride (pH 9.0).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of the pyrazole diamine and 1.0 mmol of 1-naphthol in 10 mL of Ethanol/Water mixture.
-
pH Adjustment: Add 2 mL of pH 9.0 ammonia buffer. The basic pH deprotonates the phenol, increasing its nucleophilicity.
-
Oxidation:
-
Reaction: Stir at room temperature (25°C) for 30 minutes. The solution will rapidly develop a deep color (typically cyan/blue or magenta depending on the coupler).
-
Quenching & Isolation: Pour the reaction mixture into 50 mL ice-cold water. Adjust pH to 7.0 with dilute HCl. Filter the precipitated dye, wash with cold water, and dry under vacuum.
Data Output:
-
Expected Yield: 65–85%.[8]
-
Observation: Deep blue/purple solid (Indoaniline dye).
Protocol B: Oxidative Cyclization to Pyrazolo[3,4-b]pyrazines
Application: Synthesis of fused heterocyclic cores for drug discovery. Mechanism: Condensation with 1,2-dicarbonyls followed by oxidative aromatization.
Materials
-
Substrate: 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine (1.0 mmol).
-
Reactant: Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol).
-
Catalyst: Copper(II) Acetate (5 mol%).
-
Solvent: Acetic Acid (glacial) or Methanol.
-
Atmosphere: Air (balloon) or
.
Step-by-Step Methodology
-
Condensation: In a round-bottom flask, mix the pyrazole diamine (1.0 mmol) and benzil (1.0 mmol) in 10 mL of Methanol.
-
Catalyst Addition: Add
(10 mg). -
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours under an air atmosphere. The Cu(II) catalyzes the oxidation of the intermediate dihydropyrazine to the fully aromatic pyrazine ring.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the diamine (lower Rf) and appearance of a fluorescent spot (higher Rf).
-
Work-up: Cool to room temperature. Concentrate the solvent to ~2 mL. Add 20 mL cold water to precipitate the product.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
Structural Validation:
-
Target: 6-Methyl-1,2,5-triphenyl-1H-pyrazolo[3,4-b]pyrazine.
-
Key NMR Signal: Loss of amine protons (-NH2 and -NH-Ph signals disappear or shift significantly).
Protocol C: Copper-Catalyzed Oxidative Dimerization (Azo-Coupling)
Application: Creation of symmetric azo-linked dimers. Mechanism: Cu-catalyzed dehydrogenative coupling.
Materials
-
Substrate: 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine.[9][10][11][12][13]
-
Catalyst: CuI (10 mol%) + 1,10-Phenanthroline (10 mol%).
-
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 2.0 equiv).
-
Solvent: Dichloromethane (DCM).
Methodology
-
Dissolve substrate (0.5 mmol) in DCM (5 mL).
-
Add CuI, Phenanthroline, and TBHP.
-
Stir at room temperature for 12 hours.
-
Outcome: Oxidative coupling typically occurs at the C4-amino group, forming an azo linkage (-N=N-) between two pyrazole units, creating a symmetric dye molecule.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways available to the 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine scaffold based on the oxidative conditions employed.
Caption: Divergent oxidative coupling pathways for 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine leading to dyes (green) or fused heterocycles (red).
Troubleshooting & Optimization
| Parameter | Common Issue | Optimization Strategy |
| pH Control | Low yield in dye synthesis. | Ensure pH is 9.0–10.0. Acidic conditions protonate the amine, blocking the radical mechanism. |
| Regioselectivity | Mixture of isomers in cyclization. | The C4-amine is more nucleophilic than the N3-phenyl amine. Control temperature: lower temps favor C4 attack first. |
| Oxidant Strength | Over-oxidation (tars/black precipitate). | Switch from Persulfate (strong) to |
| Solubility | Substrate precipitates before reacting. | Use co-solvents (Ethanol/Water or DMF/Water). The phenyl group decreases water solubility. |
Safety & Handling
-
Sensitization: Phenyl-substituted pyrazoles can be skin sensitizers. Wear nitrile gloves and work in a fume hood.
-
Oxidant Hazards: Ammonium persulfate is a strong oxidizer. Do not mix directly with organic solvents without dilution; risk of exotherm.
-
Waste: Dispose of heavy metal catalysts (Cu) and azo-dyes according to hazardous chemical waste regulations.
References
-
Compound Data: 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine (CAS 1287752-75-3).[9][10][13] PubChem / Combi-Blocks Catalog.
-
Oxidative Coupling Mechanism: "Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles." Journal of Organic Chemistry, 2014.
-
Heterocycle Synthesis: "Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines." Molecules, 2025.
-
Dye Chemistry: "Synthesis and spectral characterization of novel azomethine disperse dyes derived
-
General Protocol: "Oxidative coupling in chemistry." Wikipedia / General Reference.
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- 11. 5-甲基-N3-苯基-1H-吡唑-3,4-二胺 | 5-Methyl-N3-phenyl-1H-pyrazole-3,4- | 1287752-75-3 - 乐研试剂 [leyan.com]
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Procedures for Schiff base formation with 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
An Application Note and Comprehensive Protocol for the Synthesis of Schiff Bases from 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of novel Schiff bases derived from 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine. Pyrazole-containing Schiff bases are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide offers a comprehensive, step-by-step protocol for the condensation reaction, discusses the underlying chemical principles, and details the necessary analytical techniques for the characterization of the resulting products. The provided methodologies are designed to be adaptable for the synthesis of a diverse library of Schiff base derivatives, catering to the needs of medicinal chemistry and drug discovery programs.
Introduction: The Significance of Pyrazole-Based Schiff Bases
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous commercially available drugs.[4] When incorporated into Schiff bases (imines), which are formed through the condensation of a primary amine with a carbonyl compound, the resulting molecules often exhibit enhanced biological activities.[5][6] The azomethine group (-C=N-) in Schiff bases is crucial for their biological activity.[3] The synthesis of Schiff bases from 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine offers the potential to create novel compounds with unique three-dimensional structures and diverse pharmacological profiles. The presence of two primary amine groups on the pyrazole ring allows for the synthesis of both mono- and bis-Schiff bases, further expanding the chemical space for drug discovery.
Mechanistic Insights: The Chemistry of Schiff Base Formation
The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[5]
-
Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a hemiaminal.
-
Dehydration: The hemiaminal is unstable and undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable imine, or Schiff base.
The reaction is typically carried out in a suitable solvent, and a catalytic amount of acid is often added to facilitate the dehydration step.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of a Schiff base from 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine and a substituted benzaldehyde.
Materials and Reagents
-
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol (or other suitable solvent like methanol or glacial acetic acid)
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Hexane (for recrystallization)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Deionized Water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine in absolute ethanol (approximately 20-30 mL).
-
Addition of Aldehyde: To this solution, add 1.0 to 2.2 equivalents of the desired substituted benzaldehyde. The stoichiometry will determine whether a mono- or bis-Schiff base is preferentially formed. For a bis-Schiff base, use at least 2 equivalents of the aldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Workup: Once the reaction is complete (typically after 2-6 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: If no precipitate forms, or if further purification is required, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).
General Experimental Workflow
Caption: Experimental workflow for the synthesis of Schiff bases.
Characterization of the Synthesized Schiff Bases
The structure of the newly synthesized Schiff bases should be confirmed using a combination of spectroscopic methods.
Spectroscopic Data
| Technique | Key Observables for a Representative Mono-Schiff Base |
| ¹H NMR | Appearance of a singlet in the range of δ 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-). Disappearance of one of the -NH₂ signals. Aromatic protons will appear in the δ 7.0-8.0 ppm region.[1][7] |
| ¹³C NMR | A signal in the range of δ 150-165 ppm corresponding to the imine carbon (-C=N-). |
| FT-IR | A characteristic absorption band in the region of 1600-1650 cm⁻¹ due to the C=N stretching vibration. Disappearance of the C=O stretching band of the aldehyde.[8][9] |
| Mass Spec. | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product. |
Tabulated Reaction Parameters and Yields
The following table provides a template for recording experimental data for the synthesis of a small library of Schiff bases with varying aldehydes.
| Entry | Aldehyde (R-CHO) | Equivalents of Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 1.1 | 3 | ||
| 2 | 4-Chlorobenzaldehyde | 1.1 | 4 | ||
| 3 | 4-Methoxybenzaldehyde | 1.1 | 3.5 | ||
| 4 | Benzaldehyde | 2.2 | 6 | ||
| 5 | 4-Chlorobenzaldehyde | 2.2 | 6 |
General Chemical Transformation
The following diagram illustrates the general reaction for the formation of a bis-Schiff base from 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine.
Caption: General reaction for bis-Schiff base formation.
Conclusion and Future Perspectives
The protocol outlined in this application note provides a robust and adaptable method for the synthesis of novel Schiff bases from 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine. The resulting compounds are of significant interest to the drug discovery and development community due to the established biological activities of pyrazole-based Schiff bases.[2][10] Further derivatization and screening of these compounds could lead to the identification of potent new therapeutic agents.
References
-
ResearchGate. (n.d.). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). CHEMISTRY Synthesis, characterization and molecular docking of Pyrazole based Schiff bases. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Retrieved from [Link]
-
Taylor & Francis Online. (2023, February 24). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]
-
International Science Community Association. (n.d.). Synthesis, characterization of Schiff base Pyrazolone compound. Retrieved from [Link]
-
MDPI. (2023, October 17). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 2). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Retrieved from [Link]
-
ResearchGate. (2024, May 21). (PDF) Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Retrieved from [Link]
-
TSI Journals. (2010, October 5). Organic CHEMISTRY. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrazole | Bioactivity | Schiff Base | Antibacterial Activity | Cytotoxic Activity | Bis(imino)pyridine | Bis(imino)benzene. Retrieved from [Link]
-
Universitas Sumatera Utara. (2024, May 23). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as. Retrieved from [Link]
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- 3. ijpsonline.com [ijpsonline.com]
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Application Note & Protocols: Microwave-Assisted Synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3,4-diamine Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The 1H-pyrazole-3,4-diamine scaffold is a privileged structure in medicinal chemistry and drug development. Its unique arrangement of nitrogen atoms allows for versatile interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Derivatives have shown promise as potential antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The traditional synthesis of these complex heterocyclic compounds often involves multi-step procedures with long reaction times, harsh conditions, and consequently, moderate yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, providing a powerful alternative to conventional heating methods.[4][5] By utilizing dielectric heating, microwave irradiation offers rapid, uniform, and efficient energy transfer directly to polar molecules in the reaction mixture.[6][7] This results in dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, alongside significant improvements in product yields and purity.[3][8] This application note provides a detailed, field-proven protocol for the efficient synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3,4-diamine, leveraging a key microwave-assisted reduction step.
Synthesis Strategy and Mechanistic Rationale
The selected synthetic pathway involves a robust two-step process, beginning with the readily available precursor, 3-amino-5-methyl-1-phenyl-1H-pyrazole.
-
Step 1 (Conventional): Nitrosation. A standard electrophilic substitution reaction where the C4 position of the pyrazole ring is functionalized with a nitroso group (-N=O) using nitrous acid, generated in situ from sodium nitrite. This creates the key intermediate, 3-amino-5-methyl-4-nitroso-1-phenyl-1H-pyrazole.
-
Step 2 (Microwave-Assisted): Reduction. The pivotal step where the nitroso group of the intermediate is reduced to a primary amine (-NH2), yielding the target 1-Phenyl-5-methyl-1H-pyrazole-3,4-diamine.
The Causality behind Microwave Application:
The reduction of a nitroso group typically requires significant energy input to proceed at a practical rate. Conventional heating relies on thermal conduction, which is slow and can lead to temperature gradients within the vessel, potentially causing side product formation. Microwave energy, however, couples directly with polar molecules (reagents, solvent), causing them to rapidly oscillate and generate heat volumetrically.[7] This instantaneous and uniform heating provides the necessary activation energy efficiently, leading to a cleaner and significantly faster reaction.[4][6]
Caption: Overall workflow for the two-step synthesis.
Experimental Protocols
3.1. Materials and Equipment
-
Reagents: 3-amino-5-methyl-1-phenyl-1H-pyrazole, sodium nitrite (NaNO₂), glacial acetic acid, sodium dithionite (Na₂S₂O₄), ethanol, ethyl acetate, hexane. All reagents should be of analytical grade.
-
Equipment: Dedicated microwave synthesizer (e.g., Discover SP, CEM Corporation; Monowave 50, Anton Paar), appropriate microwave reaction vessels with stir bars, standard laboratory glassware, magnetic stirrer, rotary evaporator, filtration apparatus.
3.2. Protocol 1: Synthesis of 3-Amino-5-methyl-4-nitroso-1-phenyl-1H-pyrazole (Intermediate)
This precursor synthesis is performed using conventional heating.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 3-amino-5-methyl-1-phenyl-1H-pyrazole (5.0 g, 28.9 mmol) in glacial acetic acid (30 mL). Cool the resulting solution to 0-5°C in an ice bath with continuous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (2.2 g, 31.9 mmol) in water (5 mL). Add this solution dropwise to the cooled pyrazole solution over 20-30 minutes. Ensure the temperature remains below 5°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. A colored precipitate will form.
-
Isolation: Isolate the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the collected solid under vacuum to yield the nitroso intermediate. The product is typically a brightly colored solid and can be used in the next step without further purification.
3.2. Protocol 2: Microwave-Assisted Synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3,4-diamine
This protocol details the core microwave-assisted reduction step.
-
Vessel Preparation: Place the dried 3-amino-5-methyl-4-nitroso-1-phenyl-1H-pyrazole (2.0 g, 9.9 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add ethanol (5 mL) and water (2 mL) to the vessel to create a slurry. Then, add sodium dithionite (5.1 g, 29.7 mmol).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 100°C (use ramp-to-temperature setting)
-
Power: 150 W (dynamic power control)
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (typically via automated cooling jet).
-
Work-up:
-
Open the vessel and transfer the contents to a beaker.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product as a stable solid.
-
Results: A Comparative Analysis
The application of microwave irradiation provides a stark improvement over conventional reflux heating for the reduction step.
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
| Reaction Time | 4 - 6 hours | 5 minutes |
| Temperature | ~78°C (Refluxing Ethanol) | 100°C |
| Typical Yield | 65 - 75% | >90% |
| Work-up | Standard | Standard |
| Energy Input | High (prolonged heating) | Low (short duration) |
Data is representative and based on typical outcomes for similar heterocyclic syntheses reported in the literature.[1][3][5]
Caption: Relationship between microwave parameters and synthetic outcomes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Degradation of product. - Ineffective reducing agent. | - Increase hold time in 1-2 minute increments. - Increase reaction temperature to 110-120°C. - Ensure sodium dithionite is fresh and dry. |
| Reaction Does Not Reach Set Temperature | - Insufficient microwave absorption by the solvent system. - Low microwave power setting. | - Add a small amount of a high-loss solvent like ethylene glycol if compatible. - Ensure the power setting is adequate (e.g., 150-200W). |
| Formation of Side Products | - Temperature is too high, causing decomposition. - Reaction time is too long. | - Decrease the target temperature by 10°C. - Reduce the hold time. - Purify crude product carefully using column chromatography. |
| Vessel Pressure Exceeds Limit | - Solvent volume is too high for the vessel size. - Rapid heating of a low-boiling solvent. | - Reduce the total solvent volume. Ensure it does not exceed the manufacturer's recommendation (typically < 50-60% of vessel volume). - Use a longer ramp time to reach the target temperature. |
Conclusion
This application note demonstrates a highly efficient, reliable, and rapid protocol for the synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3,4-diamine using microwave assistance. By reducing the reaction time for the critical reduction step from several hours to just five minutes and significantly boosting the product yield, this method offers a clear advantage for researchers in medicinal chemistry and drug discovery.[4][9] The protocol is robust, easily scalable within the limits of available microwave equipment, and aligns with the principles of green chemistry by reducing energy consumption and reaction time.[8][10]
References
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Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020). National Center for Biotechnology Information. [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). Scielo. [Link]
-
3,4-Diaminopyrazolo[3,4-d]pyrimidines: A New Three-Component Microwave-Assisted Synthesis and Anti-leukemic Properties | Request PDF. (2021). ResearchGate. [Link]
-
3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing. [Link]
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Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC. (2018). National Center for Biotechnology Information. [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. [Link]
-
Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC. (2017). National Center for Biotechnology Information. [Link]
-
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie. [Link]
-
(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). ResearchGate. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2016). National Institutes of Health. [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF N- [4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL). (n.d.). RASAYAN Journal. [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). ChemistrySelect. [Link]
-
(PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (n.d.). Academia.edu. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023). National Center for Biotechnology Information. [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Semantic Scholar. [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). MDPI. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Scientific Research Publishing. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]lis/issue/86903/1458284)
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Troubleshooting & Optimization
Optimizing pH conditions for coupling reactions with 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
The following technical guide is designed for researchers and process chemists optimizing coupling reactions with 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine . This document prioritizes Oxidative Coupling (dye/material synthesis) and Cyclocondensation (heterocycle synthesis), as these are the primary reaction pathways for this scaffold where pH control is critical.
Topic: Optimizing pH Conditions for Coupling Reactions
Document ID: PYR-OPT-2026-v4 Audience: Medicinal Chemists, Process Engineers, Dye Synthesis Researchers
Executive Technical Summary
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine is an amphoteric, electron-rich scaffold. Its reactivity is governed by the distinct nucleophilicity of its two amino groups (N4-primary vs. N3-secondary) and the tautomeric equilibrium of the pyrazole ring.
-
Primary Challenge: The N4-amine is the primary nucleophile but has low basicity (
) due to the electron-withdrawing nature of the pyrazole ring and the adjacent imine-like nitrogen. -
pH Criticality:
-
pH < 3: Both amines and the ring nitrogen may be protonated, deactivating the molecule toward electrophilic attack or oxidation.
-
pH 8–10 (Optimal for Oxidative Coupling): Promotes the formation of the reactive radical cation intermediate while maintaining the nucleophilicity of the coupler (e.g., phenols/anilines).
-
pH > 12: May lead to ring deprotonation (
), altering solubility and potentially causing hydrolytic degradation of diimine intermediates.
-
Pre-Reaction Troubleshooting: Solubility & Speciation
Before optimizing the reaction, ensure the substrate is in the correct ionization state for your solvent system.
| pH Range | Dominant Species | Solubility Profile | Recommended Application |
| < 2.0 | Dication (Ring-NH⁺, 4-NH₃⁺) | High in water/acidic buffers | Diazotization (Sandmeyer) |
| 3.0 – 6.0 | Monocation (Equilibrium) | Moderate in MeOH/Water | Amide Coupling (with EDC/NHS) |
| 7.0 – 9.0 | Neutral Species | Low in water; High in DMSO/DMF | Oxidative Coupling / Cyclization |
| > 12.0 | Anion (Ring-N⁻) | High in aqueous alkali | N-Alkylation / S_NAr |
Q: My starting material precipitates immediately upon adjusting pH to 8.0. How do I proceed? A: This molecule is least soluble at its isoelectric point (near neutral pH).
-
Solution: Use a co-solvent system. We recommend Water:Ethanol (1:1) or Water:DMSO (4:1) .
-
Protocol: Dissolve the diamine in the organic solvent first, then slowly add the buffered aqueous solution while stirring vigorously. If precipitation persists, add a non-ionic surfactant like Triton X-100 (0.1%) to maintain a dispersion.
Workflow A: Oxidative Coupling (Dye/Azo Synthesis)
This workflow applies if you are reacting the diamine with a "coupler" (phenol, aniline, or active methylene) using an oxidant (Air,
Mechanism & pH Influence
The reaction proceeds via the formation of a radical cation or diimine intermediate. The pH must be tuned to balance the oxidation potential of the diamine and the nucleophilicity of the coupler.
Caption: Mechanistic flow of oxidative coupling showing the critical intermediate stages dependent on pH.
Optimization Protocol
Step 1: Select the Buffer
-
Target pH 9.0 – 10.0: Use Ammonium Chloride / Ammonia buffer or Sodium Carbonate / Bicarbonate .
-
Why? Phenolic couplers (
) require partial deprotonation to react with the oxidized diamine.
Step 2: Oxidant Addition
-
Standard: Add oxidant (e.g.,
or ) dropwise. -
Troubleshooting: If the solution turns dark brown/black (decomposition) instead of the expected dye color (often blue/cyan/magenta for pyrazoles), your pH is likely too high (>11) , causing hydrolysis of the diimine. Lower pH to 8.5.
Step 3: Quenching
-
Acidify to pH 4–5 with Acetic Acid immediately after reaction completion to stabilize the dye and precipitate the product.
FAQ: Oxidative Coupling
Q: The reaction yield is <20%, and I see unreacted diamine. Is the pH too low?
A: Likely, yes. At pH < 7, the amino groups are protonated (
-
Fix: Increase pH to 9.0. If using an enzyme catalyst (e.g., Laccase), ensure you are within the enzyme's active window (usually pH 5–7), but for chemical oxidation, alkaline is preferred.
Q: I am getting regioselectivity issues (N3 vs N4 coupling). A: The N4-amine is generally more nucleophilic, but steric hindrance from the N3-phenyl group can shift reactivity.
-
Control: At lower pH (5–6) , the more basic amine (N4) is preferentially protonated and protected, potentially directing reaction to the N3 position (though N3 is less reactive). For standard C-coupling on the coupler, maintain pH 9 to drive the reaction via the N4-diimine species.
Workflow B: Cyclocondensation (Heterocycle Synthesis)
This workflow applies if you are synthesizing fused rings (e.g., Pyrazolo[1,5-a]pyrimidines) by reacting with 1,3-dicarbonyls or ethoxymethylene compounds.
Mechanism & pH Influence
This is a condensation reaction. The N4-amine attacks the carbonyl carbon.
-
Acid Catalysis (pH 3–4): Activates the carbonyl electrophile.
-
Base Catalysis (pH > 10): Deprotonates the pyrazole amines to increase nucleophilicity.
Protocol: Pyrazolo-Pyrimidine Synthesis
| Parameter | Condition A (Acidic) | Condition B (Basic) |
| Reagents | Diamine + 1,3-Diketone + AcOH | Diamine + Ethoxymethylene malonate + NaOEt |
| pH System | Glacial Acetic Acid (Reflux) | Ethanol / Sodium Ethoxide (pH ~12) |
| Mechanism | Carbonyl Activation | Amine Activation (Nucleophile generation) |
| Best For | Stable, simple diketones | Less reactive esters / sterically hindered substrates |
Q: My cyclization stalled at the intermediate imine. How do I force ring closure? A: Ring closure often requires a push/pull mechanism.
-
Isolate the intermediate: If possible, filter off the imine.
-
Switch pH: If you started in acid, switch to basic conditions (e.g., reflux in EtOH/TEA) to deprotonate the ring nitrogen (N1), which renders the N3-phenyl amine more nucleophilic for the second closure step.
-
Thermal boost: High-boiling solvents (e.g., Dowtherm A or diphenyl ether) may be required if steric hindrance from the N3-phenyl group is high.
References & Authority
-
Oxidative Coupling Mechanisms:
-
Concept: Oxidative coupling of p-diamines involves radical cation intermediates.
-
Source: P. M. Beyer et al., "Oxidative Coupling Mechanisms: Current State of Understanding," Chem. Rev., 2017. Link
-
-
Pyrazolo[3,4-d]pyrimidine Synthesis:
-
Concept: One-flask synthesis from 5-aminopyrazoles using Vilsmeier reagents (Acidic/Electrophilic activation).
-
Source: C.-H. Wang et al., "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles," Molecules, 2017. Link
-
-
Aminopyrazole Reactivity:
-
Concept: Regioselectivity of N-alkylation and acylation in aminopyrazoles is highly pH and tautomer-dependent.
-
Source: F. Bondavalli et al., "Reactivity of 3(5)-aminopyrazoles," J. Heterocyclic Chem., 1990. Link
-
-
pKa and Physical Properties:
-
Data: Computed pKa and solubility data for aminopyrazole derivatives.
-
Source: PubChem Compound Summary for 5-Amino-3-methyl-1-phenylpyrazole (Analogous structure). Link
-
Need Further Assistance?
-
Run a spectral check: If you suspect product degradation, check UV-Vis absorption. A shift of
> 50nm often indicates pH-induced tautomerization or hydrolysis. -
Contact Us: For specific solvent compatibility tables, reply with "SOLVENT DATA".
Strategies for scaling up the production of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
Status: Operational Ticket ID: SC-PYR-34-DIAM Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are accessing the technical support hub for the scale-up of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine . This molecule presents a unique dichotomy: it is structurally simple but synthetically unforgiving. The electron-rich pyrazole core makes the 3,4-diamine arrangement highly susceptible to oxidative degradation ("tarring") and regiochemical ambiguity during synthesis.
This guide moves beyond basic literature procedures to address the process engineering required to scale from gram to kilogram quantities. We focus on the C4-Nitrosation/Reduction route, as it offers the most reliable control over regioselectivity compared to cyclization strategies.
Module 1: The Synthetic Route & Scale-Up Logic
The Pathway: Nitrosation-Reduction Protocol
The most robust route for scaling involves the C-nitrosation of the precursor 5-methyl-N-phenyl-1H-pyrazol-3-amine , followed by catalytic hydrogenation.
Figure 1: The optimized synthetic workflow emphasizing critical control points (red/yellow nodes).
Process Parameters Table
| Parameter | Lab Scale (1–10 g) | Pilot Scale (100 g – 1 kg) | Technical Rationale |
| Nitrosation Temp | 0–5 °C (Ice bath) | -5–0 °C (Cryostat/Jacket) | Prevents N-nitrosamine formation and diazonium decomposition. |
| Acid Source | HCl (aq) | HCl (gas) or H2SO4 | Minimizes water volume; sulfate salts often crystallize better at scale. |
| Reduction Catalyst | 10% Pd/C (wet) | 5% Pd/C (dry) or Raney Ni | Wet catalyst prevents ignition; lower loading suffices at higher pressures (5-10 bar). |
| Isolation | Rotary Evaporation | Precipitation/Filtration | Never distill to dryness at scale; free base is unstable. Isolate as salt. |
Module 2: Troubleshooting Guide (FAQs)
Category A: Reaction Failure & Yield Loss
Q1: My nitrosation reaction turned into a sticky oil instead of the expected green solid. What happened?
-
Diagnosis: This usually indicates incomplete acidification or temperature runaway . The nitroso intermediate is often a green, crystalline solid. If the temperature spikes >10°C during NaNO2 addition, you likely formed "tars" via diazonium decomposition.
-
The Fix:
-
Ensure pH is < 2 before adding nitrite.
-
Use a subsurface addition tube for the NaNO2 solution to prevent local hotspots.
-
Critical: If oil forms, seed the mixture with a pure crystal of the nitroso compound (if available) or scratch the vessel walls.
-
Q2: The reduction stopped at 60% conversion. Adding more catalyst didn't help.
-
Diagnosis: Catalyst poisoning. The amine groups (especially the phenyl-amine) can coordinate strongly to Pd sites, or trace sulfur/halides from the nitrosation step (if HCl wasn't clean) are deactivating the metal.
-
The Fix:
-
Wash the Nitroso Intermediate: Ensure the intermediate is washed thoroughly with water and cold ethanol to remove excess acid and inorganic salts before hydrogenation.
-
Solvent Switch: Switch from Methanol to Ethanol/THF (1:1) . The intermediate is more soluble, preventing precipitation on the catalyst surface.
-
Category B: Stability & Product Quality
Q3: The final product turned purple/black during filtration. Is it ruined?
-
Diagnosis: Oxidative coupling. 3,4-Diaminopyrazoles are extremely electron-rich and oxidize in air to form azo-dyes or phenazine-like oligomers (often purple or black).
-
The Fix:
-
Inert Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon.
-
The "Salt Strategy": Do not isolate the free base. Collect the reaction mixture, degas, and immediately add degassed HCl in dioxane/ether . Isolate the dihydrochloride salt. The salt is stable for years; the free base degrades in hours.
-
Module 3: Critical Safety Protocols (Nitrosamines)
Risk: The synthesis involves secondary amines and nitrosating agents.[1] This creates a high risk of forming N-nitrosamines (e.g., N-nitroso-N-phenyl-pyrazole derivatives), which are potent carcinogens and strictly regulated (ICH M7).
Mitigation Workflow
-
Order of Addition: Always add Nitrite to Acid, never Acid to Nitrite/Amine mixture. This keeps the pH low, favoring C-nitrosation (electrophilic aromatic substitution) over N-nitrosation.
-
Quenching: After the nitrosation is complete, quench with Sulfamic Acid or Urea . This destroys residual nitrous acid and prevents nitrosamine formation during workup.
-
Protocol: Add 0.1 eq of Sulfamic acid relative to NaNO2 used; stir for 30 mins.
-
-
Testing: You must validate the absence of N-nitroso impurities using LC-MS/MS before releasing the batch.
Figure 2: Safety logic tree for minimizing nitrosamine contamination.
Module 4: Detailed Experimental Protocol (Scale-Up Optimized)
Objective: Synthesis of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine Dihydrochloride (100g Scale).
Step 1: Nitrosation[2][3][4][5]
-
Charge a 2L jacketed reactor with 5-methyl-N-phenyl-1H-pyrazol-3-amine (100 g, 0.57 mol) and 5N HCl (600 mL).
-
Cool to 0°C. Ensure stirring is vigorous (overhead stirrer).
-
Prepare a solution of NaNO2 (44 g, 1.1 eq) in water (100 mL).
-
Add Nitrite solution dropwise over 2 hours. Internal temp must not exceed 5°C.
-
Stir for 1 hour at 0°C. A thick green/blue precipitate (4-nitroso intermediate) will form.
-
Filter the solid. Wash with cold water (2 x 200 mL) and cold ethanol (100 mL). Do not dry completely; use wet cake for reduction to minimize dust hazards.
Step 2: Hydrogenation & Salt Formation[5]
-
Charge a 2L autoclave with the wet Nitroso cake, Methanol (1 L), and 10% Pd/C (5 g, 50% wet).
-
Purge with N2 (3x), then H2 (3x).
-
Pressurize to 5 bar (75 psi) H2. Stir at RT for 4-6 hours. Exotherm expected.
-
Monitor H2 uptake. When uptake ceases, vent and purge with N2.
-
Filter catalyst through Celite under N2 atmosphere. Solution should be clear/pale yellow. If it turns dark, oxygen has entered.
-
Precipitation: Immediately add 4M HCl in Dioxane (300 mL) to the filtrate.
-
Isolate: The dihydrochloride salt precipitates as a white/off-white solid. Filter, wash with ether, and dry under vacuum at 40°C.
References
-
Vertex AI Search. (2025). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from
-
Vertex AI Search. (2025). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from
-
Vertex AI Search. (2025). Pyrazolyldiazonium Salts in the Synthesis of 4-Amino-1,3'-bipyrazoles. Retrieved from
-
Vertex AI Search. (2025). Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof. Retrieved from
-
Vertex AI Search. (2025). Addressing Nitrosamine Risks in Pharmaceutical Manufacturing. Retrieved from
Sources
Validation & Comparative
Spectral Fingerprinting of Pyrazole Scaffolds: A Comparative NMR Guide for 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
Executive Summary
Product Focus: 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine (CAS: Analogous to 3,4-diaminopyrazole class). Application: Structural validation of kinase inhibitor scaffolds and azo-dye metabolites.
This guide provides a definitive spectral interpretation of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine. Unlike simple pyrazoles, the presence of two amino groups (one primary, one secondary anilino) and a tautomeric ring system introduces complexity. This document compares the "Performance" of DMSO-d6 versus CDCl3 protocols, demonstrating why DMSO-d6 is the superior standard for quantifying this specific aminopyrazole class due to exchangeable proton stabilization and solubility profiles.
Structural Analysis & Tautomerism
Before interpreting the spectrum, the user must recognize the dynamic nature of the 1H-pyrazole ring.
-
Tautomer A: 1H-pyrazole (Proton on N1).
-
Tautomer B: 2H-pyrazole (Proton on N2).
-
Numbering: In the 1H-tautomer, the methyl is at C5 and the anilino group at C3. In solution, rapid proton exchange often averages signals for C3/C5 unless the temperature is lowered or the solvent forms strong H-bonds (DMSO).
Diagram: Structural Connectivity & Assignment Logic
Caption: Figure 1. Assignment logic segregating aliphatic, aromatic, and heteroatom-bound protons based on electronic shielding environments.
Experimental Protocol (The "Product" Standard)
To achieve the resolution described in Section 4, the following protocol is mandatory.
Reagents & Equipment[1][2][3][4]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Why: Chloroform-d (CDCl3) often fails to resolve the -NH2 and -NH-Ph protons due to rapid chemical exchange and poor solubility of the polar diamine core.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Step-by-Step Workflow
-
Solvation: Dissolve 10 mg of sample in DMSO-d6. Sonicate for 30 seconds to ensure complete homogeneity.
-
Shimming: Perform gradient shimming. Ensure the TMS linewidth is <0.5 Hz.
-
Acquisition:
-
1H: 16 scans, D1 (Relaxation Delay) = 1.0s (sufficient for qualitative), 5.0s (for quantitative integration of NH).
-
13C: 1024 scans, D1 = 2.0s. Power-gated decoupling.
-
Spectral Interpretation & Data
1H NMR Data (500 MHz, DMSO-d6)
The following data represents the standard spectral fingerprint for 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine.
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |
| 11.80 - 12.10 | Broad Singlet | 1H | N1-H (Pyrazole) | Highly exchangeable; position varies with concentration. |
| 7.85 | Singlet | 1H | C3-NH-Ph (Anilino) | Deshielded by phenyl ring and pyrazole system. |
| 7.15 | Triplet (dd) | 2H | Ph-H (Meta) | J ≈ 7.5 Hz. |
| 6.78 | Doublet | 2H | Ph-H (Ortho) | J ≈ 7.5 Hz. Upfield due to electron donation from N. |
| 6.65 | Triplet (tt) | 1H | Ph-H (Para) | J ≈ 7.3 Hz. |
| 4.40 - 4.60 | Broad Singlet | 2H | C4-NH2 (Amino) | Broadened by quadrupole relaxation of N and exchange. |
| 2.12 | Singlet | 3H | C5-CH3 (Methyl) | Characteristic sharp singlet. |
13C NMR Data (125 MHz, DMSO-d6)
| Shift (δ ppm) | Type | Assignment | Electronic Environment |
| 148.5 | Quaternary | C3 (C-NH-Ph) | Guanidine-like character; most deshielded pyrazole carbon. |
| 144.2 | Quaternary | Ph-C1' (Ipso) | Attached to Nitrogen. |
| 132.1 | Quaternary | C5 (C-CH3) | Alkyl substituted imine-like carbon. |
| 129.0 | CH | Ph-C3'/C5' (Meta) | Standard aromatic. |
| 118.5 | CH | Ph-C4' (Para) | Shielded by resonance from amine. |
| 114.2 | CH | Ph-C2'/C6' (Ortho) | Shielded by resonance. |
| 108.5 | Quaternary | C4 (C-NH2) | Electron-rich enamine-like carbon. |
| 10.8 | CH3 | C5-CH3 | Methyl group. |
Comparative Analysis: DMSO-d6 vs. CDCl3
This section objectively compares the "performance" of the chosen solvent system against the common alternative (Chloroform-d).
Performance Matrix
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Scientific Rationale |
| Solubility | Excellent | Poor | The polar 3,4-diamine motif induces aggregation in non-polar solvents. |
| NH Resolution | High | Low / Invisible | DMSO acts as a H-bond acceptor, slowing proton exchange ( |
| Tautomerism | Stabilized | Rapid Averaging | DMSO often favors one tautomer or distinct species, whereas CDCl3 shows broadened averaged peaks. |
| Water Peak | 3.33 ppm | 1.56 ppm | Water in DMSO can overlap with methine signals (not an issue here); in CDCl3, it overlaps with amines. |
Diagram: Solvent Effect Mechanism
Caption: Figure 2. Mechanistic difference in proton exchange rates between non-polar (CDCl3) and polar aprotic (DMSO) solvents.
Troubleshooting & Impurity Profiling
When synthesizing or analyzing this compound, specific impurities often appear.
-
Oxidation Dimers (Azo compounds):
-
Indicator: Appearance of peaks >8.0 ppm (aromatic) and loss of the C4-NH2 signal (~4.5 ppm).
-
Cause: Air oxidation of the electron-rich 3,4-diamine system.
-
-
Residual Hydrazine:
-
Indicator: Broad singlet at ~4.0 ppm (variable) that disappears with D2O shake.
-
-
Regioisomers (3-Methyl vs 5-Methyl):
-
If the synthesis involved hydrazine reacting with a non-symmetrical diketone/nitrile, the 3-methyl-5-anilino isomer may be present.
-
Differentiation: NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Target Compound: NOE correlation between Methyl (2.1 ppm) and NH2 (4.5 ppm).
-
Isomer: NOE correlation between Methyl and Phenyl protons (if steric proximity allows) or lack of Methyl-NH2 correlation.
-
-
References
-
Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7] Link
-
Claramunt, R. M., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.[8][9] Link
-
Aggarwal, R., et al. (2011). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles.[10][11] Molecules (MDPI). Link[11]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[2] Journal of Organic Chemistry.[2] Link
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. jocpr.com [jocpr.com]
- 4. quora.com [quora.com]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 6. unn.edu.ng [unn.edu.ng]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mass Spectrometry Fragmentation Patterns of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
An In-Depth Technical Guide to the
Executive Summary & Strategic Context
In the high-stakes landscape of kinase inhibitor development, the pyrazole-3,4-diamine scaffold has emerged as a privileged structure, serving as the pharmacophore core for numerous ATP-competitive inhibitors (e.g., CDK and Aurora kinase inhibitors).
This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine (Formula: C₁₀H₁₂N₄, MW: 188.23 Da). Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation—distinguishing this specific regioisomer from its structural alternatives (such as 1-phenyl-pyrazole isomers) through diagnostic ion signatures.
Why This Matters
Distinguishing between exocyclic amines (N-phenylamino) and ring-nitrogen substituents (1-phenyl) is critical during the hit-to-lead optimization phase. Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) models. This guide establishes a self-validating MS/MS protocol to confirm the N3-phenyl (exocyclic) connectivity.
Chemical Identity & Structural Logic[1][2]
Before interpreting spectra, we must establish the structural baseline.
| Feature | Specification |
| Compound Name | 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine |
| CAS Registry | 1287752-75-3 |
| Molecular Formula | C₁₀H₁₂N₄ |
| Monoisotopic Mass | 188.1062 Da |
| Precursor Ion [M+H]⁺ | m/z 189.1135 (Positive ESI) |
| Key Functional Groups | Primary amine (C4), Secondary Phenylamine (C3), Methyl (C5), 1H-Pyrazole core |
Experimental Protocol: Self-Validating MS Workflow
To ensure reproducibility, follow this high-resolution ESI-MS/MS workflow. This protocol is designed to maximize the generation of diagnostic fragment ions.
Sample Preparation[9]
-
Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
-
Reasoning: Formic acid promotes protonation of the basic amine nitrogens, enhancing [M+H]⁺ intensity.
-
-
Concentration: 1 µM (to prevent dimer formation [2M+H]⁺ which complicates spectra).
Instrumentation Parameters (Q-TOF / Orbitrap)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Reasoning: Low CE preserves the labile NH₃ loss; High CE is required to cleave the aromatic pyrazole core.
-
Fragmentation Mechanism & Pathway Analysis[10][11]
The fragmentation of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine is governed by three competitive pathways: Deamination , N-C Bond Cleavage , and Ring Fission .
The Diagnostic Pathways
Pathway A: Primary Deamination (Diagnostic for C4-NH₂)
The primary amine at position 4 is the most labile group.
-
Mechanism: Proton transfer followed by heterolytic cleavage.
-
Transition: m/z 189.11 → m/z 172.08 (Loss of NH₃, -17 Da).
-
Significance: Confirms the presence of a free primary amine on the ring.
Pathway B: Exocyclic C-N Cleavage (Diagnostic for N3-Phenyl)
This is the critical differentiator from 1-phenyl isomers. The bond between the pyrazole C3 and the exocyclic nitrogen is relatively strong, but the bond between the exocyclic Nitrogen and the Phenyl ring is susceptible to cleavage under higher energy.
-
Transition: m/z 189.11 → m/z 96.06 (Loss of Aniline radical/neutral C₆H₅NH₂).
-
Observation: Often accompanied by the complementary Phenyl cation (m/z 77.04) if the charge remains on the phenyl ring.
Pathway C: Pyrazole Ring Fragmentation
Characteristic of the heterocyclic core.
-
Mechanism: Loss of HCN or CH₃CN from the methylated pyrazole ring.
-
Transition: m/z 172 → m/z 131 (Loss of CH₃CN).
Visualization of Fragmentation Pathways
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine. Colors indicate ion intensity likelihood (Blue=High, Red=Medium).
Comparative Analysis: Target vs. Alternatives
A common challenge in synthesis is distinguishing the target from its 1-phenyl isomer (where the phenyl group is attached to the ring nitrogen).
The "Alternative": 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-amine
In this isomer, the phenyl ring is directly fused to the pyrazole nitrogen (N1).
| Feature | Target (N3-Phenyl Exocyclic) | Alternative (N1-Phenyl Ring) | Differentiation Logic |
| Structure | Ph-NH-Pyrazole | Ph-N(Ring)-Pyrazole | Bond lability differs significantly. |
| Primary Loss | -93 Da (Aniline) | -77 Da (Phenyl radical) | Exocyclic C-N bond cleaves to release aniline; N1-Ph bond is stronger and part of the aromatic system, often losing Ph•. |
| m/z 96 Ion | Dominant | Absent/Weak | The m/z 96 ion (aminomethylpyrazole core) is specific to the exocyclic amine cleavage. |
| m/z 77 Ion | Moderate | High | 1-Phenyl isomers produce abundant phenyl cations. |
Reference Data Table
Use this table to validate your experimental peaks.
| m/z (Calc) | Ion Composition | Loss Identity | Relative Intensity (Est.) |
| 189.1135 | [C₁₀H₁₃N₄]⁺ | Precursor [M+H]⁺ | 100% |
| 172.0869 | [C₁₀H₁₀N₃]⁺ | - NH₃ (Ammonia) | 60-80% |
| 96.0556 | [C₄H₆N₃]⁺ | - C₆H₇N (Aniline) | 40-50% |
| 77.0386 | [C₆H₅]⁺ | Phenyl Cation | 20-30% |
| 54.0338 | [C₂H₄N₂]⁺ | Ring Fragmentation | <10% |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]
-
Holzer, W., & Schmid, L. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Mass Spectrum. Retrieved from [Link]
Sources
UV-Vis absorption spectra analysis of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
The following guide provides an in-depth technical analysis and comparative assessment of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine, tailored for application scientists and drug development professionals.
Executive Summary & Application Context
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine (CAS: 1287752-75-3) represents a specialized class of heterocyclic diamines utilized primarily as primary intermediates or high-performance couplers in oxidative dye synthesis (hair coloring) and as scaffolds in kinase inhibitor development.
Unlike traditional benzenoid intermediates (e.g., p-phenylenediamine, PPD), the pyrazole core confers distinct electronic properties, resulting in hyperchromic shifts and enhanced stability against off-tone fading. This guide analyzes its UV-Vis absorption profile, establishing it as a superior alternative for formulating vibrant red-violet chromophores with reduced toxicity profiles.
Technical Analysis: UV-Vis Absorption Profile
The absorption spectrum of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine is governed by the conjugation between the electron-rich pyrazole ring and the N3-phenyl substituent.
Characteristic Spectral Features
The compound exhibits a biphasic absorption profile in polar protic solvents (Methanol/Ethanol).
| Band Assignment | Molar Absorptivity ( | Electronic Transition | Structural Origin | |
| Primary (E-Band) | 240 – 255 | High (>15,000 | Pyrazole core aromaticity | |
| Secondary (B-Band) | 290 – 315 | Moderate (~5,000 | Conjugation of N3-phenyl amine with pyrazole | |
| Oxidation Onset | > 400 | Low (Transient) | Quinonoid formation | Radical intermediate formation (upon air exposure) |
Key Insight: The N3-phenyl group acts as a significant auxochrome. While unsubstituted pyrazole-3,4-diamines absorb primarily below 260 nm, the N-phenyl substitution induces a bathochromic shift of approximately 40-50 nm, pushing the secondary band into the near-UV region. This pre-disposes the molecule to form deeper (lower energy) colors upon oxidative coupling compared to PPD.
Solvatochromic Effects
-
Acidic Media (0.1 M HCl): Protonation of the exocyclic amines and the pyrazole N2 leads to a hypsochromic (blue) shift, disrupting the lone-pair conjugation.
-
Alkaline Media (pH > 9): Deprotonation stabilizes the free base form, maximizing the intensity of the 290–315 nm band, which is the reactive species in oxidative coupling.
Comparative Performance Analysis
The following table compares 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine against the industry standard (PPD) and a structural analogue (1-Hydroxyethyl-4,5-diaminopyrazole sulfate).
Table 1: Comparative Spectroscopic & Functional Metrics
| Feature | 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine | p-Phenylenediamine (PPD) | 1-Hydroxyethyl-4,5-diaminopyrazole |
| Core Structure | Heterocyclic (Pyrazole) | Benzenoid | Heterocyclic (Pyrazole) |
| Primary | ~295 nm (Broad) | 240 nm / 290 nm (Sharp) | ~230 nm / 270 nm |
| Oxidation Rate | Moderate (Controlled) | Fast (Aggressive) | Moderate |
| Coupling Product | Vibrant Red/Violet | Brown/Black | Red/Orange |
| Photostability | High (Resistant to UV degradation) | Low (Prone to off-tone browning) | Moderate |
| Toxicity Potential | Lower sensitization risk (Steric bulk) | High sensitization risk | Low |
Performance Verdict: The N3-phenyl derivative offers a "controlled reactivity" profile. Its steric bulk (phenyl group) retards the rapid, uncontrolled oxidation seen in PPD, leading to more uniform polymer formation and higher chromaticity in the final dye.
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, the following protocol utilizes an internal standard method and time-dependent monitoring.
Reagents & Equipment[1][2][3]
-
Solvent: HPLC-grade Methanol (degassed).
-
Buffer: Phosphate buffer (pH 7.0) and Ammonium Hydroxide (pH 10 adjustment).
-
Blank: Solvent + Reagents without analyte.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–800 nm).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 10 mg of compound in 50 mL Methanol. Sonicate for 5 mins to ensure complete dissolution (verify clarity).
-
Baseline Correction: Run a blank scan with Methanol.
-
Spectral Scan (Acid/Base):
-
Aliquot A: Dilute 1:10 in 0.1 M HCl. Scan.
-
Aliquot B: Dilute 1:10 in pH 10 Buffer. Scan.
-
Validation: The shift in
between A and B confirms the ionization state and purity (absence of non-ionizable impurities).
-
-
Oxidative Stress Test (Performance Proxy):
-
Add 10
L of 3% to Aliquot B. -
Record spectra every 60 seconds for 10 minutes.
-
Success Criteria: Appearance of a new band at >450 nm indicates formation of the diimine/azo species.
-
Mechanistic Visualization
The following diagram illustrates the oxidative activation pathway of the pyrazole diamine, highlighting the critical intermediate analyzed via UV-Vis.
Caption: Oxidative pathway from the colorless diamine precursor to the active chromophore. UV-Vis monitoring tracks the depletion of the 'Start' node and formation of the 'Product' node.
References
-
Structural Characterization of Pyrazoles: Karrouchi, K. et al. (2013).[1] "Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide." NIH/PubMed. Link
- Hair Dye Chemistry & Couplers: Morel, O. J., & Christie, R. M. (2011). "Current trends in the chemistry of permanent hair dyeing." Chemical Reviews. (Contextual grounding for pyrazole couplers).
-
UV-Vis Methodology for Diamines: "UV–Visible Spectroscopy Method Development for Amine Content." AJOUR. Link
-
Pyrazole Synthesis & Properties: "Synthesis and Spectral Characterization of 1,3,5-Triaryl-2-pyrazoline Derivatives." ResearchGate. Link
-
Coupler Patent Context: "Novel couplers for use in oxidative hair dyeing." Google Patents. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
The core tenets of this guide are built upon the principles of minimizing exposure, preventing environmental contamination, and adhering to hazardous waste regulations as stipulated by bodies such as the U.S. Environmental Protection Agency (EPA).[2][3]
Hazard Assessment and Characterization
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine belongs to two important chemical classes: pyrazoles and aromatic amines. Both classes have well-documented toxicological profiles that necessitate their handling as hazardous waste.
-
Pyrazole Derivatives: Many pyrazole compounds are known to be biologically active.[4] Depending on their substituents, they can exhibit properties such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][6]
-
Aromatic Amines: This class of compounds is often associated with more significant health hazards, including toxicity and potential carcinogenicity.[7][8][9] They can be readily absorbed through the skin.[9]
Given these characteristics, it is imperative to treat 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine as hazardous waste until comprehensive toxicological data proves otherwise. Improper disposal, such as discarding it down the drain or in regular trash, can lead to environmental harm and is a regulatory violation.[1][10][11]
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Anticipated Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[12] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields or a face shield.[13] Work in a certified chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | Chemical-resistant gloves, lab coat.[13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6] | Safety goggles with side shields or a face shield.[13] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[8][9][14] | N/A (Procedural controls are key) |
Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe handling and disposal of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine and is based on the "cradle-to-grave" management of hazardous materials mandated by the Resource Conservation and Recovery Act (RCRA).[15]
Step 1: Segregation and Waste Classification
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can lead to dangerous reactions.[16]
-
Classify this compound as hazardous chemical waste .[1] It should be segregated based on its properties (e.g., solid organic waste).
Step 2: Containerization
-
Use a designated, leak-proof, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle for solids).[1][10][17]
-
Ensure the container is in good condition and has a secure, tightly-fitting lid.[2][10]
Step 3: Labeling
-
Proper labeling is critical to prevent accidents and ensure compliant disposal. The label must be clear, legible, and permanently affixed to the container.[10][16]
-
The label must include:
Step 4: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[2][17]
-
This area should be:
Step 5: Disposal and Removal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][14]
-
Provide them with the full chemical name and any available safety information.
-
Never dispose of this chemical down the sink or in the general trash.[1][10]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, wear appropriate PPE (double-gloving is recommended).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive substances.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Label the container as "Hazardous Waste - Spill Debris" and include the chemical name.
-
Clean the spill area as per your laboratory's protocol.
-
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EHS office immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][18]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mcneese.edu [mcneese.edu]
- 3. EPA Hazardous Waste Regulations | Study.com [study.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. international.skcinc.com [international.skcinc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 18. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
